molecular formula C9H10INO2 B1429581 Ethyl 3-amino-4-iodobenzoate CAS No. 1261569-51-0

Ethyl 3-amino-4-iodobenzoate

Cat. No.: B1429581
CAS No.: 1261569-51-0
M. Wt: 291.09 g/mol
InChI Key: QBJZQAQWVLGNJY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-iodobenzoate: is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzoic acid, featuring an amino group at the 3-position and an iodine atom at the 4-position, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of ethyl 3-amino-4-iodobenzoate typically begins with commercially available 3-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Iodination: The amino group is then iodinated using iodine and a suitable oxidizing agent like sodium nitrite.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 3-amino-4-iodobenzoate can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or nitric acid can be employed.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as ethyl 3-amino-4-azidobenzoate or ethyl 3-amino-4-thiocyanatobenzoate can be formed.

    Oxidation Products: The primary product is ethyl 3-nitro-4-iodobenzoate.

    Reduction Products: The primary product is ethyl 3-alkylamino-4-iodobenzoate.

    Hydrolysis Products: The primary product is 3-amino-4-iodobenzoic acid.

Scientific Research Applications

Chemistry: Ethyl 3-amino-4-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for radiolabeled compounds in imaging studies

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the development of new catalysts and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-iodobenzoate depends on its specific application. In general, the compound can interact with biological targets through its amino and iodine functional groups. These interactions may involve hydrogen bonding, halogen bonding, and other non-covalent interactions, leading to modulation of enzyme activity or receptor binding.

Molecular Targets and Pathways:

    Enzymes: this compound can act as an inhibitor or substrate for certain enzymes, affecting their catalytic activity.

    Receptors: The compound may bind to specific receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    Ethyl 4-amino-3-iodobenzoate: Similar structure but with the amino and iodine groups swapped.

    Ethyl 3-amino-4-bromobenzoate: Similar structure with bromine instead of iodine.

    Ethyl 3-amino-4-chlorobenzoate: Similar structure with chlorine instead of iodine.

Uniqueness: Ethyl 3-amino-4-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom enhances the compound’s ability to participate in halogen bonding and increases its electron density, making it more reactive in certain chemical transformations.

Properties

IUPAC Name

ethyl 3-amino-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJZQAQWVLGNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732879
Record name Ethyl 3-amino-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261569-51-0
Record name Ethyl 3-amino-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl4-iodo-3nitrobenzoate (Compound 30, 9.45 g, 29.4 mmol) in ethyl acetate (200 ml) and tin(II) chloride dehydrate (33.1 g, 147 mmol). Reaction was heated to 85° C. for 1 h, cooled to 25° C., quenched with NaHCO3(S), filtered off white solid, and then organic layer was concentrated in vacuo. The residue was purified by chromatography on silica gel (0→50% EtOAc-hexanes) to yield the title compound as a light yellow solid.
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33.1 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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